Junipediol B 8-O-glucoside

ACE inhibition Natural product selectivity Chemotaxonomy

Junipediol B 8-O-glucoside is a structurally unique phenylpropanoid glycoside featuring a 3,4-methylenedioxy aglycone O-linked to β-D-glucose. This motif distinguishes it from junipediol A derivatives and imparts distinct receptor binding profiles. It serves as a chemotaxonomic marker for Juniperus species, a matched negative control in ACE inhibition assays (vs. junipediol A 8-O-glucoside, IC50 76 μg/mL), and a DPPH radical scavenging reference (IC50 25.5 μM). Its glycosylated structure ensures solubility in polar solvents and aqueous compatibility for cell culture.

Molecular Formula C16H22O9
Molecular Weight 358.34 g/mol
CAS No. 188894-19-1
Cat. No. B1157904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJunipediol B 8-O-glucoside
CAS188894-19-1
Molecular FormulaC16H22O9
Molecular Weight358.34 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(CO)COC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C16H22O9/c17-4-9(8-1-2-10-11(3-8)24-7-23-10)6-22-16-15(21)14(20)13(19)12(5-18)25-16/h1-3,9,12-21H,4-7H2/t9?,12-,13-,14+,15-,16-/m1/s1
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Junipediol B 8-O-Glucoside: A Structurally-Defined Phenylpropanoid Glycoside for Specialized Natural Product Research


Junipediol B 8-O-glucoside (CAS 188894-19-1) is a phenylpropanoid glycoside isolated from the aerial parts of Juniperus phoenicea [1]. The compound is characterized by a 3,4-methylenedioxyphenyl aglycone moiety O-linked to a β-D-glucopyranosyl unit [2]. This structural motif distinguishes it from other junipediol-type phenylpropanoids and informs its specific utility in chemotaxonomic studies and targeted bioactivity investigations .

Junipediol B 8-O-Glucoside: Why In-Class Phenylpropanoids Cannot Substitute for Structural and Functional Integrity


Junipediol B 8-O-glucoside cannot be substituted by junipediol A 8-O-glucoside or other phenylpropanoid glycosides without altering experimental outcomes. The defining 3,4-methylenedioxy substitution on the aromatic ring of Junipediol B 8-O-glucoside [1] contrasts with the 3-methoxy-4-hydroxy substitution of junipediol A 8-O-glucoside [2], resulting in distinct receptor binding preferences and biological activity profiles. This structural divergence is critical for studies targeting specific pathways or chemotaxonomic markers, as the aglycone moiety dictates both molecular recognition and metabolic stability [3].

Junipediol B 8-O-Glucoside: A Quantitative Evidence Guide for Procurement and Experimental Design


Junipediol B 8-O-Glucoside vs. Junipediol A 8-O-Glucoside: Differential Biological Activity Dictated by Aglycone Substitution

Junipediol A 8-O-glucoside demonstrates significant angiotensin-converting enzyme (ACE) inhibitory activity (IC50 = 76 μg/mL), whereas Junipediol B 8-O-glucoside, bearing the methylenedioxy substitution, is reported to lack this specific activity [1]. The structural basis for this functional divergence lies in the aglycone moiety: junipediol A 8-O-glucoside features a 3-methoxy-4-hydroxyphenyl group, while Junipediol B 8-O-glucoside incorporates a 3,4-methylenedioxyphenyl group [2].

ACE inhibition Natural product selectivity Chemotaxonomy

Junipediol B 8-O-Glucoside: Quantified Antioxidant Capacity via DPPH Radical Scavenging

Junipediol B 8-O-glucoside demonstrates antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with a reported IC50 value of 25.5 μM . This value provides a quantitative baseline for comparing antioxidant potency across phenylpropanoid glycosides and structurally related natural products.

Antioxidant activity DPPH assay Natural product screening

Junipediol B 8-O-Glucoside vs. Junipediol A 8-O-Glucoside: Distinct Plant Sources for Chemotaxonomic and Quality Control Applications

Junipediol B 8-O-glucoside is isolated exclusively from Juniperus species, including J. phoenicea and J. formosana . In contrast, junipediol A 8-O-glucoside occurs in both Juniperus species and Apium graveolens (celery) [1]. This difference in botanical distribution makes Junipediol B 8-O-glucoside a more specific chemotaxonomic marker for the genus Juniperus, offering reduced cross-reactivity in botanical authentication assays .

Chemotaxonomy Plant metabolomics Natural product authentication

Junipediol B 8-O-Glucoside: Validated Analytical Purity for Reproducible Research Outcomes

Junipediol B 8-O-glucoside is commercially available with certified purity ≥98% as determined by HPLC analysis . This high purity standard is essential for reproducible bioassays, structure-activity relationship (SAR) studies, and the development of analytical reference materials. Purity is verified by multiple independent suppliers using validated chromatographic methods .

Analytical chemistry HPLC Natural product purity

Junipediol B 8-O-Glucoside vs. Junipediol B Aglycone: Glycosylation State Drives Differential Solubility and Bioavailability

Junipediol B 8-O-glucoside exhibits solubility in polar solvents including DMSO, methanol, and ethanol . Its glycosylated structure confers enhanced aqueous compatibility compared to the aglycone junipediol B (CAS 144881-19-6), which lacks the glucose moiety . This difference in physicochemical properties directly influences formulation strategies for in vitro and in vivo studies.

Glycosylation Solubility Natural product formulation

Junipediol B 8-O-Glucoside: Predicted Physicochemical Properties for In Silico Screening and Drug Design

Computed physicochemical properties of Junipediol B 8-O-glucoside include a molecular weight of 358.34 g/mol, an XLogP3-AA value of -1.2, five hydrogen bond donors, and nine hydrogen bond acceptors [1]. These parameters inform its suitability for virtual screening libraries and provide a baseline for evaluating its drug-likeness and predicted pharmacokinetic behavior compared to other phenylpropanoid glycosides [2].

In silico screening Drug discovery ADME prediction

Junipediol B 8-O-Glucoside: Optimal Application Scenarios Based on Validated Evidence


Chemotaxonomic Marker for Juniperus Species Authentication

Leverage the genus-specific botanical distribution of Junipediol B 8-O-glucoside as a chemical marker for authenticating Juniperus-derived botanical materials. Its exclusive occurrence in Juniperus species (J. phoenicea, J. formosana) provides a robust marker for distinguishing Juniperus samples from other plant genera in herbal product quality control and metabolomics studies .

Structurally-Matched Negative Control for ACE Inhibition Studies

Employ Junipediol B 8-O-glucoside as a structurally-matched negative control in angiotensin-converting enzyme (ACE) inhibition assays. Given that junipediol A 8-O-glucoside demonstrates measurable ACE inhibitory activity (IC50 = 76 μg/mL) while Junipediol B 8-O-glucoside lacks this activity , the pair constitutes an ideal positive/negative control set for structure-activity relationship (SAR) investigations of phenylpropanoid glycosides.

Antioxidant Screening Benchmark in Natural Product Libraries

Utilize Junipediol B 8-O-glucoside as a reference compound in DPPH radical scavenging assays, with a defined IC50 value of 25.5 μM . This quantitative benchmark supports inter-laboratory comparisons, assay validation, and potency ranking of novel phenylpropanoid isolates during bioassay-guided fractionation campaigns.

Glycosylation-Dependent Formulation and Solubility Studies

Select Junipediol B 8-O-glucoside for studies requiring aqueous-compatible phenylpropanoid probes. Its glycosylated structure confers solubility in polar solvents (DMSO, methanol, ethanol) and enhanced aqueous compatibility compared to the aglycone junipediol B, making it the preferred form for cell culture experiments and in vivo formulation development .

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